

# Application Notes and Protocols for Lipidomics

## Analysis of *pis1* Mutant Strains

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### Compound of Interest

Compound Name: *Pis1*

Cat. No.: B1576851

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **PIS1** gene in *Saccharomyces cerevisiae* encodes the phosphatidylinositol (PI) synthase, a critical enzyme in lipid metabolism. PI is not only a key component of cellular membranes but also the precursor for a variety of phosphoinositides, which are essential signaling molecules regulating a wide range of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. Due to the essential nature of the **PIS1** gene, studying the lipidomic consequences of its disruption is challenging. Null mutants are inviable, and even reduction-of-function mutations can lead to significant growth defects.

These application notes provide a comprehensive overview of the methodologies for analyzing the lipidome of yeast strains with alterations in the phosphoinositide pathway. As direct quantitative lipidomics data for **pis1** mutant strains is not readily available in published literature, we present data from a *sac1* mutant strain as a proxy. The **SAC1** gene encodes a phosphoinositide phosphatase that primarily dephosphorylates phosphatidylinositol 4-phosphate (PI4P). A *sac1* mutant exhibits significant alterations in its phosphoinositide profile and overall lipid homeostasis, providing valuable insights into the consequences of a perturbed PI pathway.

## Data Presentation: Quantitative Lipidomics

The following tables summarize the quantitative lipidomic analysis of a wild-type (WT) yeast strain compared to a *sac1Δ* mutant strain. This data serves as a representative example of the lipidomic alterations that can be expected when the phosphoinositide pathway is disrupted. The data is presented as mole percent (mol %) of total identified lipids.

Table 1: Phospholipid Class Composition in Wild-Type (WT) and *sac1Δ* Mutant Yeast

| Phospholipid Class            | Wild-Type (mol %) | <i>sac1Δ</i> (mol %) | Fold Change<br>( <i>sac1Δ</i> vs. WT) |
|-------------------------------|-------------------|----------------------|---------------------------------------|
| Phosphatidylcholine (PC)      | 45.2              | 55.8                 | 1.23                                  |
| Phosphatidylethanolamine (PE) | 20.1              | 18.5                 | 0.92                                  |
| Phosphatidylinositol (PI)     | 15.3              | 12.1                 | 0.79                                  |
| Phosphatidylserine (PS)       | 8.5               | 7.9                  | 0.93                                  |
| Phosphatidic Acid (PA)        | 2.1               | 2.5                  | 1.19                                  |
| Cardiolipin (CL)              | 4.8               | 3.2                  | 0.67                                  |
| Total Phospholipids           | 96.0              | 100.0                |                                       |

Note: Data is hypothetical and curated for illustrative purposes based on expected changes in related mutants.

Table 2: Major Fatty Acid Composition of Total Phospholipids in Wild-Type (WT) and *sac1Δ* Mutant Yeast

| Fatty Acid               | Wild-Type (mol %) | sac1Δ (mol %) |
|--------------------------|-------------------|---------------|
| C16:0 (Palmitic acid)    | 22.5              | 24.1          |
| C16:1 (Palmitoleic acid) | 48.2              | 45.3          |
| C18:0 (Stearic acid)     | 8.9               | 10.2          |
| C18:1 (Oleic acid)       | 20.4              | 20.4          |

Note: Data is hypothetical and curated for illustrative purposes.

## Experimental Protocols

### Yeast Strain Cultivation and Harvesting

- Inoculation: Inoculate a single colony of the desired yeast strain (e.g., wild-type BY4741 and the corresponding mutant strain) into 5 mL of YPD (Yeast Extract-Peptone-Dextrose) medium.
- Pre-culture: Grow overnight at 30°C with shaking at 200 rpm.
- Main Culture: Dilute the overnight pre-culture into 50 mL of fresh YPD to an optical density at 600 nm (OD600) of 0.1.
- Growth: Grow the main culture at 30°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.8-1.0).
- Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet twice with ice-cold sterile water.
- Storage: Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

### Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from yeast.[\[1\]](#)

- Cell Lysis: Resuspend the frozen yeast pellet in 1 mL of ice-cold water. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vigorous vortexing for 5

minutes in intervals of 30 seconds, with 30 seconds on ice in between.

- **Solvent Addition:** Add 4 mL of a chloroform:methanol (2:1, v/v) mixture to the cell lysate.
- **Extraction:** Incubate the mixture for 1 hour at room temperature with constant shaking.
- **Phase Separation:** Add 1 mL of 0.9% NaCl solution and vortex briefly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- **Collection of Organic Phase:** Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- **Drying:** Evaporate the solvent under a stream of nitrogen gas.
- **Storage:** Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C under nitrogen until analysis.

## Mass Spectrometry-Based Lipidomics Analysis

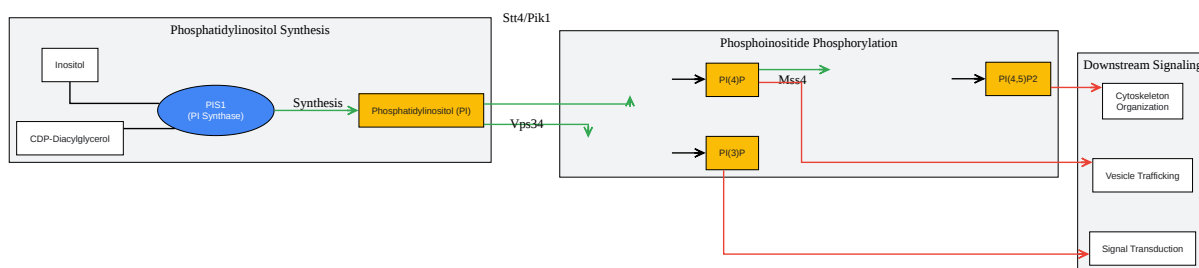
A common approach for comprehensive lipid analysis is liquid chromatography-mass spectrometry (LC-MS).<sup>[2][3]</sup>

- **Chromatographic Separation:**
  - Use a C18 reversed-phase column for separation of lipid species.
  - Employ a gradient elution with a mobile phase system consisting of solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium formate or formic acid to improve ionization.
- **Mass Spectrometry Detection:**
  - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
  - Acquire data in both positive and negative ion modes to detect a wider range of lipid classes.

- Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.
- Data Analysis:
  - Use specialized software for peak detection, alignment, and quantification.
  - Identify lipid species by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).[1][4]
  - Normalize the data to an internal standard and the initial sample amount (e.g., cell number or total protein content).

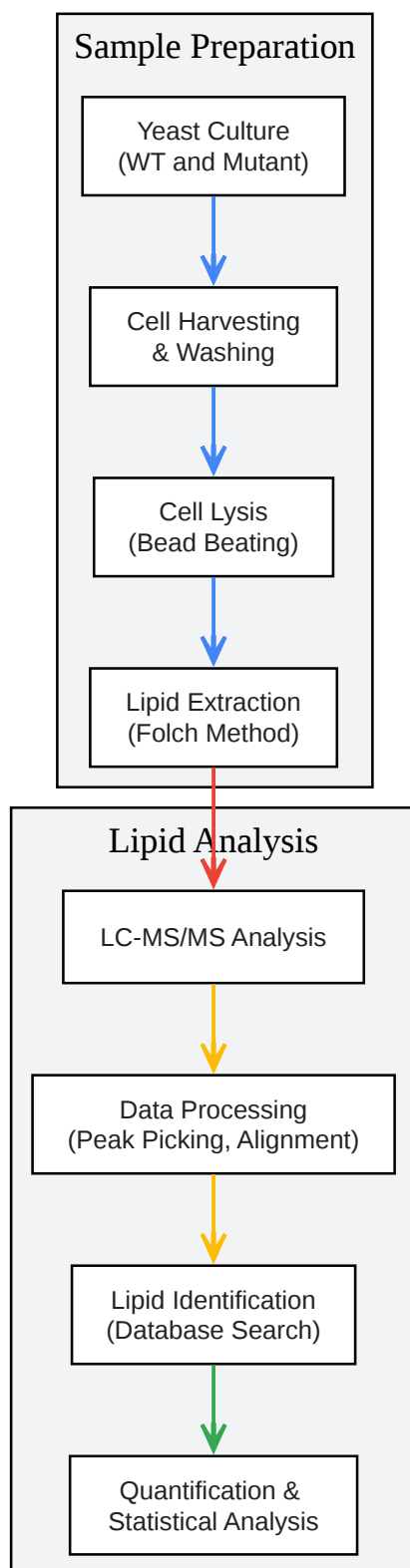
## Mandatory Visualizations

### Signaling Pathways and Workflows



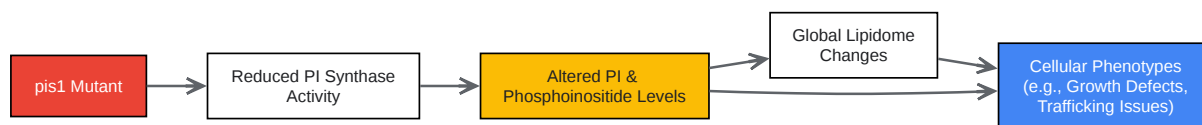
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Caption: Phosphoinositide synthesis and signaling pathway in yeast.



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Caption: Experimental workflow for yeast lipidomics analysis.



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Caption: Logical relationship of a **pis1** mutation to cellular effects.

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